

Technical Support Center: Addressing Matrix Effects in Strontium-90 Environmental Monitoring

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Compound of Interest

Compound Name: **Strontium-90**

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on **Strontium-90** (Sr-90) analysis in environmental samples.

Troubleshooting Guides

This section addresses common issues encountered during Sr-90 analysis.

Issue 1: Low or Inconsistent Sr-90 Recovery

- Question: We are experiencing low and erratic chemical yields for Sr-90 in soil and sediment samples. What are the potential causes and how can we troubleshoot this?
- Answer: Low or inconsistent recovery of Sr-90 from complex matrices like soil and sediment is a common challenge. The primary causes often relate to incomplete sample dissolution or inefficient separation from the matrix.
 - Incomplete Dissolution: Sr-90 can be tightly bound within the sample matrix, particularly in silicate structures or as insoluble sulfates.^{[1][2]} A single acid digestion may not be sufficient to release all the strontium.
 - Solution: Consider more aggressive digestion techniques. A lithium borate fusion or an alkali fusion with sodium carbonate can be more effective at breaking down refractory

matrices and releasing entrapped strontium compared to microwave acid digestion alone.[1][2] For example, one study found that switching from a microwave digestion to a borate fusion increased Sr-90 activity recovered from a slurry sample, indicating more complete dissolution.[1]

- Precipitation Losses: During sample preparation, strontium can be lost through unintended co-precipitation with other matrix components. For instance, in the presence of high sulfate concentrations, Sr-90 can precipitate as strontium sulfate.[1]
 - Solution: Ensure that sulfate is removed before strontium precipitation steps. An alkali fusion can help by converting sulfates to a soluble form that can be washed away.[1]
- Inefficient Chromatographic Separation: The performance of Sr-specific extraction chromatography resins can be affected by the sample loading conditions and the presence of competing ions.
 - Solution: Verify that the sample solution's acidity is optimized for the resin being used.[3] For Sr Resin, a high nitric acid concentration (e.g., 8M HNO₃) is typically required for effective strontium uptake.[3] Also, ensure the sample volume and flow rate are within the manufacturer's recommendations.[3]

Issue 2: High Background or Spurious Counts in Radiometric Measurements

- Question: Our liquid scintillation counter (LSC) is showing high background counts for our purified Sr-90 samples. What could be the source of this interference?
- Answer: High background in radiometric methods like LSC or Cerenkov counting is typically due to the presence of other beta-emitting radionuclides that were not successfully removed during chemical separation.[4]
 - Co-eluting Beta Emitters: Radionuclides such as Yttrium-90 (the daughter product of Sr-90), Bismuth-210, and others can interfere with Sr-90 measurement.[4][5]
 - Solution: The purification process must be robust enough to separate these interferences. Using a combination of separation techniques, such as an initial co-precipitation followed by extraction chromatography, can improve sample purity.[4] For

instance, TRU resin can be used to remove energetic beta emitters that may cause a positive bias.[6]

- Incomplete Yttrium-90 Removal: If measuring Sr-90 directly, its high-energy daughter, Y-90, must be removed and the sample counted before significant in-growth occurs.[7]
 - Solution: Incorporate a specific yttrium removal step, such as a hydroxide precipitation, just before counting.[7][8] Alternatively, the analysis can be based on measuring the Y-90 after it has reached secular equilibrium with Sr-90, a process that requires waiting for a specific ingrowth period (e.g., 14-21 days).[8][9]

Issue 3: Isobaric Interference in ICP-MS Analysis

- Question: We are using ICP-MS to measure Sr-90 and are concerned about isobaric interference from Zirconium-90. How can we mitigate this?
- Answer: Isobaric interference from Zirconium-90 (^{90}Zr) is a significant challenge for the mass spectrometric determination of Sr-90, as both have the same nominal mass.[10][11] Given the much higher abundance of zirconium in many environmental samples, its interference can completely obscure the Sr-90 signal.[12]
 - Chemical Separation: The most critical step is to efficiently separate strontium from zirconium before analysis.
 - Solution: Use of Sr-specific extraction chromatography resins is highly effective.[13] A two-step separation using Sr resin can reduce the zirconium concentration by a factor of more than 10^7 .[12]
 - Instrumental Techniques: Modern ICP-MS instruments offer features to reduce interferences.
 - Solution: Using a dynamic reaction cell (DRC) or collision cell with a reactive gas like oxygen can selectively react with $^{90}\text{Zr}^+$, shifting its mass and resolving the interference with $^{90}\text{Sr}^+$.[12] Triple quadrupole ICP-MS (ICP-MS/MS) provides even greater interference removal capabilities by using a mass filter before the collision/reaction cell.[11][14] This technique can significantly improve the abundance sensitivity, which is crucial for detecting ultra-trace levels of Sr-90.[11]

Frequently Asked Questions (FAQs)

- Q1: What are "matrix effects" in the context of Sr-90 analysis?
 - A1: Matrix effects refer to the influence of all other components in a sample (the "matrix") on the measurement of Sr-90.^[4] These effects can lead to inaccurate results by either suppressing or enhancing the analytical signal. This includes chemical interferences from elements like calcium and barium, which behave similarly to strontium, and physical interferences that can affect instrument performance.^[7] For mass spectrometry, this also includes isobaric interferences from isotopes of other elements with the same mass, such as ⁹⁰Zr.^[10]
- Q2: Why is sample preparation so critical for accurate Sr-90 determination?
 - A2: Because Sr-90 is a pure beta emitter, it cannot be measured directly in environmental samples without first being separated from the complex sample matrix and other interfering radionuclides.^[4] The low penetrating power of beta particles means that even small amounts of residual matrix can absorb the radiation and lead to underestimation of the activity.^[4] Therefore, a multi-step process of sample pretreatment, chemical purification, and concentration is essential for obtaining an interference-free sample suitable for counting.^[15]
- Q3: What are the main analytical techniques for measuring Sr-90 and what are their key differences?
 - A3: The primary techniques are radiometric methods and mass spectrometry.
 - Radiometric Methods: These methods, including liquid scintillation counting (LSC), gas-flow proportional counting (GFPC), and Cerenkov counting, measure the beta radiation emitted by Sr-90 or its daughter, Y-90.^{[15][16]} They are widely used but can be time-consuming due to the need for chemical separations and potentially long count times for low-activity samples.^[15]
 - Mass Spectrometry (ICP-MS): This technique measures the mass-to-charge ratio of atoms and can directly quantify the number of Sr-90 atoms in a sample.^[15] ICP-MS offers higher sample throughput and potentially lower detection limits than radiometric methods but is susceptible to isobaric interferences (e.g., ⁹⁰Zr) that must be

meticulously addressed through chemical separation and instrumental techniques.[\[11\]](#)
[\[17\]](#)

- Q4: When should I choose Cerenkov counting over liquid scintillation counting (LSC)?
 - A4: Cerenkov counting is a viable alternative to LSC for high-energy beta emitters like Y-90 (the daughter of Sr-90).[\[18\]](#) The key advantages of Cerenkov counting are its simplicity (no scintillation cocktail is required) and the elimination of chemical quenching, which can be an issue in LSC.[\[16\]](#) However, its counting efficiency is generally lower than LSC.[\[16\]](#) It is not suitable for the direct measurement of the lower-energy beta particles from Sr-90 itself.[\[16\]](#)
- Q5: How is the chemical recovery of strontium determined, and why is it important?
 - A5: Chemical recovery is the percentage of the original strontium in the sample that is successfully isolated through the entire sample preparation and purification process. It is determined by adding a known amount of a tracer at the beginning of the analysis.[\[18\]](#) This tracer can be a stable strontium carrier (measured by techniques like ICP-AES) or a gamma-emitting radioisotope like Sr-85 (measured by gamma spectrometry).[\[7\]](#)[\[19\]](#) Calculating the recovery is crucial because it corrects the final measured Sr-90 activity for any losses that occurred during the procedure, ensuring an accurate final result.

Quantitative Data Summary

Table 1: Comparison of Sr-90 Analytical Methods and Typical Performance

Parameter	Liquid Scintillation Counting (LSC)	Cerenkov Counting (of 90Y)	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle	Measures beta particles from 90Sr/90Y via light emission from a scintillator. [15]	Measures light produced when high-energy beta particles (from 90Y) travel through a dielectric medium. [18]	Directly measures the mass of 90Sr atoms. [11]
Common Interferences	Other beta emitters, chemical and color quenching. [16][19]	Other high-energy beta emitters. [16]	Isobaric (90Zr) and polyatomic interferences, peak tailing from 88Sr. [10] [14]
Typical Recovery	70-95% (highly matrix dependent). [20]	83-90% (for 90Y extraction). [5]	>60% (for soil samples using Sr resin). [20]
Detection Limit	~0.09 Bq/kg (food). [6]	10 mBq/sample. [18]	0.28 Bq/kg (soil), 0.6 Bq/kg (environmental samples). [11][20]
Analysis Time	Can be long due to ingrowth periods and count times. [15]	Similar to LSC, requires 90Y ingrowth. [18]	High sample throughput, faster than radiometric methods. [11]

Table 2: Typical Chemical Recoveries for Sr-90 in Various Environmental Matrices

Sample Matrix	Separation Method	Recovery Range	Reference
Water	Sr Resin Extraction Chromatography	85-93%	[3]
Water	Co-precipitation	~100%	[7]
Soil (NIST SRM 4354)	Co-precipitation & Sr Sampler	51-52%	[7]
Milk	Sr Resin Extraction Chromatography	(70 ± 4)%	[20]
Vegetation (Tea)	Co-precipitation & Sr Sampler	71-76%	[7]

Experimental Protocols

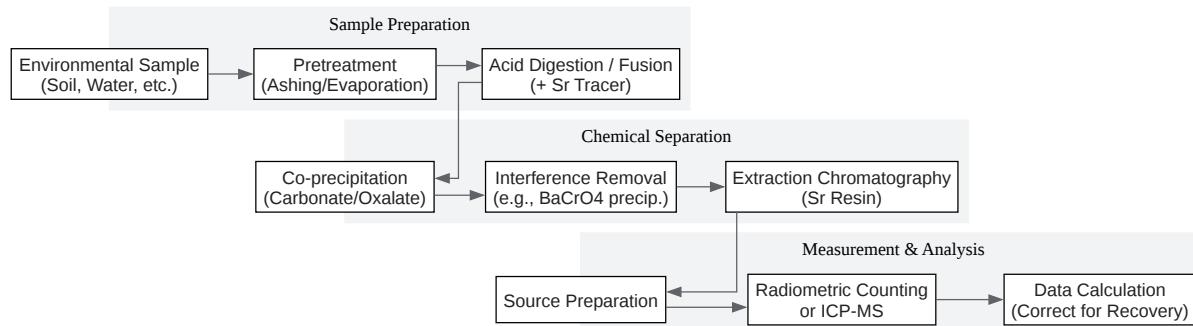
Protocol 1: General Workflow for Sr-90 Analysis in Environmental Samples

This protocol outlines the typical steps involved from sample receipt to final measurement.[15]

- Sample Pretreatment: This is the initial step to prepare the sample for chemical analysis. For soil and vegetation, this involves drying and ashing at high temperatures (e.g., 400-610°C) to remove organic matter.[7][18] Water samples may be evaporated to reduce volume or directly co-precipitated.[4]
- Digestion/Leaching: The ashed sample is dissolved to bring the Sr-90 into solution. This is commonly done using strong acids like nitric acid (HNO₃) and hydrochloric acid (HCl).[7][18] For difficult matrices, fusion with fluxes like lithium borate may be required.[2] A stable strontium carrier or Sr-85 tracer is added at this stage to determine chemical yield.[7][18]
- Chemical Separation & Purification: This is a critical multi-step process to isolate strontium from the complex sample matrix and interfering elements.[4]
 - Co-precipitation: Strontium is often first separated from the bulk sample by co-precipitation as a carbonate or oxalate.[7][8]

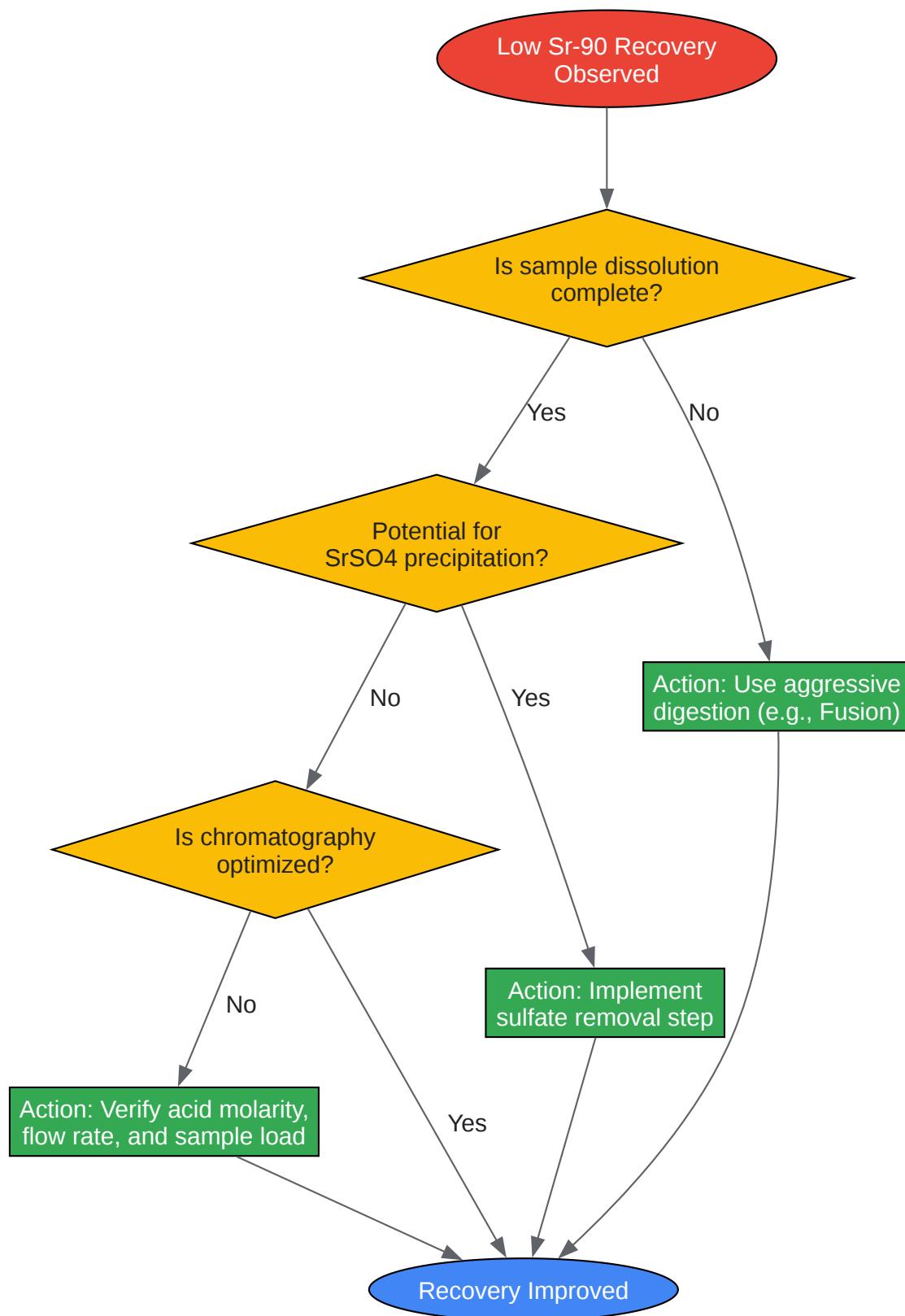
- Interference Removal: Specific precipitation steps are used to remove chemically similar elements. For example, barium and radium can be removed by precipitation as chromates.[7]
- Extraction Chromatography: The sample is passed through a column containing a resin with high specificity for strontium (e.g., Eichrom's Sr Resin). This step is highly effective at separating strontium from interfering ions, including the critical 90Zr interference for ICP-MS analysis.[3][13]
- Source Preparation & Measurement: The purified strontium fraction is prepared for measurement by one of the analytical techniques.
 - For Radiometric Counting (LSC/GFPC): The purified strontium is typically precipitated as strontium carbonate or oxalate, dried, and mounted on a planchet for counting.[8]
 - For ICP-MS: The purified solution is diluted in weak nitric acid for introduction into the instrument.[11]
- Data Calculation: The final activity of Sr-90 is calculated by correcting the measured counts for background, counting efficiency, chemical recovery, and radioactive decay/ingrowth as applicable.[8]

Visualizations



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Caption: General workflow for Sr-90 analysis in environmental samples.

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Caption: Decision tree for troubleshooting low Sr-90 recovery.

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